Cas no 1097638-00-0 (ONX 0801 trisodium)

ONX 0801 trisodium Chemical and Physical Properties
Names and Identifiers
-
- ONX 0801 trisodium
- 7OLN2U0MXI
- trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioate
- Idetrexed trisodium
- BGC 945 Trisodium Salt
- D-Glutamic acid, N-(4-(2-propyn-1-yl((6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta(g)quinazolin-6-yl)amino)benzoyl)-L-gamma-glutamyl-, sodium salt (1:3)
- BGC-945 Trisodium Salt
-
- Inchi: 1S/C32H33N5O10.3Na/c1-2-13-37(25-10-5-18-14-24-21(15-20(18)25)30(43)36-26(16-38)33-24)19-6-3-17(4-7-19)29(42)35-23(32(46)47)8-11-27(39)34-22(31(44)45)9-12-28(40)41;;;/h1,3-4,6-7,14-15,22-23,25,38H,5,8-13,16H2,(H,34,39)(H,35,42)(H,40,41)(H,44,45)(H,46,47)(H,33,36,43);;;/q;3*+1/p-3/t22-,23+,25+;;;/m1.../s1
- InChI Key: JMUBAMVCKZFETQ-GVNLSHJKSA-K
- SMILES: [Na+].[Na+].[Na+].O=C1C2=C(C([H])=C3C([H])([H])C([H])([H])[C@@]([H])(C3=C2[H])N(C([H])([H])C#C[H])C2C([H])=C([H])C(C(N([H])[C@]([H])(C(=O)[O-])C([H])([H])C([H])([H])C(N([H])[C@@]([H])(C(=O)[O-])C([H])([H])C([H])([H])C(=O)[O-])=O)=O)=C([H])C=2[H])N=C(C([H])([H])O[H])N1[H]
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 50
- Rotatable Bond Count: 12
- Complexity: 1290
- Topological Polar Surface Area: 244
ONX 0801 trisodium Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B366750-10mg |
BGC-945 Trisodium Salt |
1097638-00-0 | 10mg |
$ 6360.00 | 2023-04-18 | ||
TRC | B366750-5mg |
BGC-945 Trisodium Salt |
1097638-00-0 | 5mg |
$ 3255.00 | 2023-04-18 | ||
TRC | B366750-500μg |
BGC-945 Trisodium Salt |
1097638-00-0 | 500μg |
$ 362.00 | 2023-04-18 | ||
TRC | B366750-0.5mg |
BGC-945 Trisodium Salt |
1097638-00-0 | 0.5mg |
$ 300.00 | 2022-06-07 | ||
MedChemExpress | HY-10822A-5mg |
ONX 0801 trisodium |
1097638-00-0 | 5mg |
¥28500 | 2022-06-06 | ||
TRC | B366750-1mg |
BGC-945 Trisodium Salt |
1097638-00-0 | 1mg |
$ 678.00 | 2023-04-18 |
ONX 0801 trisodium Related Literature
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
Additional information on ONX 0801 trisodium
ONX 0801 Trisodium: A Promising Compound in the Field of Medicinal Chemistry
ONX 0801 trisodium (CAS No. 1097638-00-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique properties and potential therapeutic applications. This compound, also known as ONX-0801 trisodium, is a trisodium salt form of a specific molecule that has shown promise in various preclinical and clinical studies. In this article, we will delve into the chemical structure, pharmacological properties, and potential therapeutic uses of ONX 0801 trisodium.
Chemical Structure and Synthesis
The chemical structure of ONX 0801 trisodium is characterized by its complex molecular framework, which includes a central core with multiple functional groups. The trisodium salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications. The synthesis of ONX 0801 trisodium involves a multi-step process that requires precise control over reaction conditions to ensure the formation of the desired product. Recent advancements in synthetic chemistry have made it possible to produce this compound with high purity and yield, facilitating its use in research and development.
Pharmacological Properties
ONX 0801 trisodium exhibits a range of pharmacological properties that contribute to its potential as a therapeutic agent. One of the key features of this compound is its ability to modulate specific biological pathways. Studies have shown that ONX 0801 trisodium can interact with certain receptors and enzymes, leading to beneficial effects on cellular processes. For instance, it has been demonstrated to have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
In addition to its anti-inflammatory effects, ONX 0801 trisodium has also shown promise in neuroprotective applications. Preclinical studies have indicated that this compound can protect neurons from damage caused by oxidative stress and other harmful factors. This property makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Clinical Trials and Therapeutic Potential
The therapeutic potential of ONX 0801 trisodium has been explored through various clinical trials. Early-phase trials have focused on evaluating the safety and tolerability of this compound in human subjects. Results from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further investigation into the efficacy of ONX 0801 trisodium in treating specific conditions.
In a recent phase II clinical trial, ONX 0801 trisodium was tested for its effectiveness in reducing inflammation in patients with rheumatoid arthritis. The trial results showed a significant reduction in inflammatory markers and improvement in patient symptoms, suggesting that this compound could be a valuable addition to existing treatment options for rheumatoid arthritis.
FUTURE DIRECTIONS AND RESEARCH OUTLOOK
The ongoing research on ONX 0801 trisodium is focused on expanding our understanding of its mechanisms of action and identifying new therapeutic applications. Scientists are particularly interested in exploring its potential in treating other inflammatory conditions and neurodegenerative diseases. Additionally, efforts are being made to optimize the formulation and delivery methods of this compound to enhance its bioavailability and efficacy.
In conclusion, ONX 0801 trisodium (CAS No. 1097638-00-0) is a promising compound with a unique chemical structure and diverse pharmacological properties. Its potential therapeutic applications span multiple areas, including anti-inflammatory and neuroprotective treatments. As research continues to advance, it is likely that we will see more innovative uses for this compound in the future.
1097638-00-0 (ONX 0801 trisodium) Related Products
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)




